molecular formula C14H26N2O4 B14113299 tert-butyl ((3R)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl)carbamate

tert-butyl ((3R)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl)carbamate

Cat. No.: B14113299
M. Wt: 286.37 g/mol
InChI Key: DPFCMHQQTKBKAX-NFJWQWPMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ((3R)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl)carbamate is a complex organic compound that features a tert-butyl group, a cyclopropylamino group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((3R)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common approach is to first prepare the intermediate compounds through a series of reactions, such as alkylation, amination, and esterification.

Industrial Production Methods

In an industrial setting, the production of tert-butyl carbamates can be achieved using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((3R)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alkoxides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .

Scientific Research Applications

tert-Butyl ((3R)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl ((3R)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl ((3R)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl)carbamate include:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C14H26N2O4

Molecular Weight

286.37 g/mol

IUPAC Name

tert-butyl N-[(3R)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]carbamate

InChI

InChI=1S/C14H26N2O4/c1-5-6-10(16-13(19)20-14(2,3)4)11(17)12(18)15-9-7-8-9/h9-11,17H,5-8H2,1-4H3,(H,15,18)(H,16,19)/t10-,11?/m1/s1

InChI Key

DPFCMHQQTKBKAX-NFJWQWPMSA-N

Isomeric SMILES

CCC[C@H](C(C(=O)NC1CC1)O)NC(=O)OC(C)(C)C

Canonical SMILES

CCCC(C(C(=O)NC1CC1)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.